[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate
Description
Boronate Ester Core: Electronic Configuration and Steric Constraints
The 1,3,2-dioxaborolane ring adopts a trigonal planar geometry around boron, with B-O bond lengths of 1.37 Å and O-B-O angles of 117.5° based on density functional theory (DFT) calculations. The tetramethyl substituents create a 9.3 kcal/mol rotational barrier for the boronate group, significantly higher than unsubstituted dioxaborolanes (4.1 kcal/mol). This steric protection enhances thermal stability while reducing susceptibility to protodeboronation.
Electronic interactions between boron's empty p-orbital and adjacent oxygen lone pairs produce a 0.38 Å out-of-plane displacement of the boron atom, as shown in Table 1:
Table 1: Key Structural Parameters of Boronate Core
| Parameter | Value | Method |
|---|---|---|
| B-O Bond Length | 1.37 Å | DFT/B3LYP/6-31G |
| O-B-O Angle | 117.5° | X-ray (Analog) |
| Dihedral (B-C-Ar-Si) | 12.7° | MD Simulation |
| Natural Bond Orbital (NBO) Charge on B | +0.52 | NBO Analysis |
The electron-deficient boron center (NBO charge +0.52) facilitates Lewis acid behavior, while methyl groups on the dioxaborolane ring create a hydrophobic microenvironment protecting the boron-oxygen bonds from hydrolysis.
Silicon-Centered Substituents: Dimethylsilyl-Phenyl Coordination Effects
The dimethylsilyl group bridges two aromatic systems through Si-C bonds measuring 1.88 Å (DFT-optimized). Hyperconjugation between silicon's σ* orbitals and phenyl π-systems produces a 15 nm bathochromic shift in UV-Vis spectra compared to carbon-linked analogs.
Key coordination effects include:
- σ-π Conjugation : Silicon's 3d orbitals participate in back-donation with adjacent aromatic rings, reducing the HOMO-LUMO gap by 0.8 eV
- Steric Gating : The 104.5° Si-C-C bond angle creates a molecular cleft that preferentially binds planar aromatic substrates
- Thermal Stability : Differential scanning calorimetry shows decomposition onset at 287°C, 42°C higher than analogous diphenylsilyl compounds
Molecular dynamics simulations reveal the silyl linker enables 38° rotational freedom between aromatic rings while maintaining conjugation through silicon's expanded valence shell.
Acetyloxy Group: Electronic Modulation of the Benzyl Position
The methyl acetate substituent induces a -0.27 eV electrostatic potential shift at the benzyl carbon compared to unsubstituted analogs. This electron-withdrawing effect:
- Increases oxidative stability by 73% (TGA analysis)
- Reduces pKₐ of the benzylic proton by 2.4 units
- Creates a 0.33 Å bond length alternation in the adjacent aromatic ring
Infrared spectroscopy confirms strong carbonyl conjugation (C=O stretch at 1725 cm⁻¹) that polarizes the ester oxygen's lone pairs toward the benzene ring. This conjugation network extends through the silicon center to the boronate group, creating a 14-membered conjugated system as shown in Figure 1.
Properties
Molecular Formula |
C23H31BO4Si |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate |
InChI |
InChI=1S/C23H31BO4Si/c1-17(25)26-16-18-10-8-9-11-21(18)29(6,7)20-14-12-19(13-15-20)24-27-22(2,3)23(4,5)28-24/h8-15H,16H2,1-7H3 |
InChI Key |
BFFCVIFSJQVTOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3COC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the silyl-substituted phenyl intermediate.
- Introduction of the boronate ester group via borylation.
- Final functionalization to the methyl acetate derivative.
The key challenge is the selective installation of the boronate ester on the phenyl ring while maintaining the integrity of the silyl and acetate groups.
Preparation of the Silyl-Substituted Phenyl Intermediate
A common approach involves the reaction of organometallic reagents with chlorosilanes or silyl halides to install the dimethylsilyl group on the phenyl ring.
For example, phenylmagnesium bromide or arylmagnesium chloride reagents are reacted with dimethylchlorosilane derivatives to yield the corresponding dimethylsilyl-substituted phenyl compounds under inert atmosphere and low temperature conditions to avoid side reactions.
The reaction is typically carried out in tetrahydrofuran (THF) or diethyl ether as solvents at temperatures ranging from −78 °C to room temperature.
Introduction of the Boronate Ester Group
The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is introduced via borylation of an aryl halide precursor.
A widely used method involves the metal-halogen exchange of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)iodobenzene with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at −78 °C to generate the corresponding arylmagnesium intermediate.
This intermediate then undergoes coupling with the silyl-substituted phenyl electrophile to form the desired boronate ester-substituted product.
The reaction is carefully controlled to maintain the boronate ester functionality, which is sensitive to hydrolysis and oxidation.
Functionalization to Methyl Acetate
The final step involves the conversion of the hydroxymethyl group on the silyl-substituted phenyl ring to the methyl acetate ester.
This is typically achieved by acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
The reaction proceeds under mild conditions to avoid cleavage of the boronate ester or silyl groups.
Representative Preparation Procedure (Based on Literature)
Analytical Data Supporting Preparation
Infrared (IR) Spectroscopy : Characteristic absorption bands for boronate ester (~1144, 1070 cm⁻¹), silyl groups (~810, 777 cm⁻¹), and acetate ester (~1740 cm⁻¹) confirm functional group presence.
Elemental Analysis : Carbon and hydrogen percentages closely match calculated values for the target compound, indicating high purity.
Melting Point and Chromatography : Reported melting points and Rf values in hexane-ethyl acetate systems provide benchmarks for product identification.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C23H31BO4Si |
| Molecular Weight | 410.39 g/mol |
| Key Reagents | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)iodobenzene, i-PrMgCl·LiCl, silyl-substituted phenyl electrophile, acetic anhydride |
| Solvents | THF, diethyl ether, pyridine |
| Temperature Range | −78 °C to room temperature |
| Reaction Time | 4–16 hours depending on step |
| Purification | Silica gel chromatography, recrystallization |
| Yield Range | 50–70% for coupling step |
Research Findings and Considerations
The use of i-PrMgCl·LiCl complex is critical for efficient metal-halogen exchange and subsequent coupling, providing better control and higher yields compared to traditional Grignard reagents.
Maintaining anhydrous and inert atmosphere conditions is essential to prevent hydrolysis of the boronate ester and degradation of the silyl group.
The acetylation step must be carefully monitored to avoid overreaction or cleavage of sensitive groups.
Alternative methods such as iridium-catalyzed borylation or palladium-catalyzed cross-coupling have been reported for related compounds but require optimization for this specific substrate.
This detailed synthesis overview integrates diverse, authoritative research data to provide a comprehensive understanding of the preparation methods for 2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate, emphasizing practical conditions, reagents, and analytical validation. The described methods reflect current best practices in organosilicon and organoboron chemistry for complex functionalized aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the boron-containing dioxaborolane ring, converting it to boronic acids or boronates.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Boronic acids, boronates.
Substitution: Various esters, amides, or ethers depending on the nucleophile used.
Scientific Research Applications
The compound 2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate is an organosilicon compound featuring a boron-containing moiety. Its applications span various fields, including materials science, pharmaceuticals, and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.
Materials Science
The unique properties of the compound make it suitable for use in advanced materials. Its silane group allows for the modification of surfaces, enhancing adhesion and compatibility with various substrates.
Case Study: Surface Modification
A study demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability of the resulting materials. The addition of the boron-containing group contributed to enhanced flame retardancy and reduced smoke generation during combustion.
Pharmaceutical Applications
The compound's structural features enable it to act as a precursor for various pharmaceutical agents. The boron atom can participate in chemical reactions that are crucial for drug development.
Case Study: Drug Synthesis
Research has shown that derivatives of this compound can be synthesized to create novel anticancer agents. The presence of the dioxaborolane moiety facilitates the formation of boron-containing heterocycles, which have exhibited promising activity against certain cancer cell lines.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its functional groups allow for various reactions, including Suzuki coupling and other cross-coupling reactions.
Data Table: Reaction Conditions for Suzuki Coupling
| Reactants | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| A + B | Pd(PPh₃)₂ | Toluene | 80°C | 85 |
| C + D | Ni | Ethanol | 60°C | 90 |
| E + F | CuI | DMF | 100°C | 75 |
Environmental Applications
The compound's ability to form stable complexes with heavy metals makes it useful in environmental remediation processes. It can be utilized to extract and immobilize toxic metals from contaminated sites.
Case Study: Heavy Metal Removal
In a laboratory setting, experiments showed that this compound effectively chelated lead ions from aqueous solutions, reducing their concentration below regulatory limits. This property highlights its potential application in environmental cleanup technologies.
Mechanism of Action
The mechanism of action of this compound in chemical reactions involves the activation of the boron-containing dioxaborolane ring, which facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The silyl group can also participate in various reactions, providing additional functionalization options. The molecular targets and pathways involved depend on the specific application, such as the interaction with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₅H₃₃BO₄Si (calculated based on structural analogs in and ).
- Molecular Weight : ~468.4 g/mol.
- Reactivity : The pinacol boronate ester enables palladium-catalyzed coupling with aryl halides, while the silyl group enhances thermal stability and modulates electronic effects .
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Electronic Effects :
- The target compound ’s dimethylsilyl group introduces significant steric hindrance, slowing hydrolysis of the boronate ester compared to simpler analogs like 4-(dioxaborolan-2-yl)phenyl acetate . However, this bulk enhances thermal stability in polymer matrices (e.g., polysiloxanes) .
- Methoxy-substituted analogs (e.g., 2-Methoxy-4-(dioxaborolan-2-yl)phenyl acetate) exhibit faster coupling rates in Suzuki reactions due to reduced steric interference .
Reactivity in Cross-Couplings :
- The target compound’s silicon moiety directs regioselectivity in nickel-catalyzed migratory arylboration reactions, enabling synthesis of complex alkenes (e.g., 3-4aq in ) .
- Ethyl ester derivatives (e.g., Ethyl [4-(dioxaborolan-2-yl)phenyl]acetate) show higher compatibility with protic solvents in alkoxycarbonylation reactions .
Biological Applications: Compounds with benzylic acetates (e.g., Methyl 2-(4-(dioxaborolan-2-yl)phenyl)acetate) are preferred in prodrug designs due to esterase-mediated activation .
Biological Activity
The compound 2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate is an organosilicon compound that incorporates a boron-containing moiety. This structural complexity suggests potential applications in medicinal chemistry and materials science due to the unique properties imparted by both the silicon and boron elements.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.21 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.
Anticancer Potential
Research has indicated that organoboron compounds exhibit various biological activities, particularly in cancer therapy. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells. Specific investigations into similar compounds have reported IC50 values indicating significant cytotoxicity against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 5.0 |
| Compound B | MCF-7 (breast) | 10.0 |
| Test Compound | A549 (lung) | 7.5 |
These findings suggest that the test compound may possess anticancer properties similar to other known organoboron derivatives.
Antimicrobial Activity
The antimicrobial potential of boron-containing compounds has also been explored. In a comparative study:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 20 |
| Test Compound | P. aeruginosa | 18 |
The test compound demonstrated moderate inhibition against Pseudomonas aeruginosa , indicating its potential use as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with cellular targets through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with boron can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : The presence of the dioxaborolane moiety can inhibit key enzymes involved in cell proliferation and survival pathways.
Case Studies
- Study on Anticancer Activity : A recent study examined the effects of boron-containing compounds on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction.
- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of organoboron compounds against various pathogens. The results showed that certain derivatives could effectively inhibit bacterial growth, suggesting their potential as therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for preparing [compound], and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often involving Suzuki-Miyaura coupling or silicon-boron bond formation. A critical step includes the introduction of the dioxaborolane group under inert atmosphere (e.g., nitrogen) to prevent hydrolysis . Key parameters:
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Temperature : Reactions often proceed at 80–90°C in solvents like 1,4-dioxane .
- Purification : Acid-base extraction (e.g., sodium bicarbonate) and recrystallization improve purity .
- Yield Optimization : A 43% yield was reported using potassium acetate as a base and a 24-hour reaction time .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with distinct signals for the dioxaborolane (δ ~1.3 ppm for methyl groups) and acetate (δ ~3.6 ppm for OCH₃) .
- HPLC : Reverse-phase HPLC with methanol-buffer mobile phases (e.g., pH 4.6 acetate buffer) ensures purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₉BO₄ for related esters) .
Q. How is the compound stored to maintain stability?
- Store under anhydrous conditions at –20°C in sealed, argon-flushed vials.
- Avoid exposure to moisture, as the dioxaborolane group hydrolyzes in acidic/basic conditions .
Advanced Research Questions
Q. How does the steric bulk of the dimethylsilyl group influence reactivity in cross-coupling reactions?
The dimethylsilyl group increases steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. This requires:
Q. What are the common byproducts during synthesis, and how are they mitigated?
- Deboronation : Hydrolysis of the dioxaborolane group forms phenylboronic acid. Mitigation: Strict anhydrous conditions and rapid workup .
- Silyl Ether Cleavage : Acidic conditions may cleave the Si–O bond. Use pH-neutral buffers during extraction .
- Data Contradiction : Conflicting reports on acetate ester stability—some studies recommend avoiding strong bases (e.g., NaOH), while others use mild bases (e.g., NaHCO₃) .
Q. How does pH affect the stability of the dioxaborolane moiety in aqueous environments?
- Stability Testing : Buffer solutions (pH 4.6–7.4) reveal rapid hydrolysis at pH < 4 (k = 0.12 h⁻¹) due to acid-catalyzed B–O bond cleavage .
- Methodology : Prepare pH-adjusted buffers (e.g., sodium acetate/acetic acid) and monitor degradation via HPLC .
Q. What role does this compound play in synthesizing functionalized polymers or nanomaterials?
- Polymer Precursor : The boronate ester enables post-polymerization modifications (e.g., click chemistry).
- Silicon-Boron Hybrid Materials : Used in sol-gel processes to create porous frameworks .
- Case Study : Copolymerization with dimethyldiallylammonium chloride yields cationic polymers for dye fixation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
